(r)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol
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Overview
Description
®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol is a chiral compound that belongs to the class of beta-amino alcohols It is characterized by the presence of a hydroxy group, a methoxy group, and an alaninol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol may involve the use of large-scale reactors and continuous flow processes. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may result in the formation of various substituted derivatives.
Scientific Research Applications
®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Hydroxyphenyl)-beta-alaninol: Lacks the methoxy group, which may affect its reactivity and biological activity.
®-3-(4-Methoxyphenyl)-beta-alaninol: Lacks the hydroxy group, which may influence its chemical properties and interactions.
®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alanine: Contains an alanine moiety instead of alaninol, which may alter its chemical behavior and applications.
Uniqueness
The presence of both hydroxy and methoxy groups in ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1213299-60-5 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m1/s1 |
InChI Key |
NMCXYQGDNZAPBW-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CCO)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CCO)N)O |
Origin of Product |
United States |
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